935886-72-9
説明
CAS No.: 935886-72-9 Molecular Formula: C₆₈H₁₀₀N₂₀O₁₈ Molecular Weight: 1485.67 g/mol Structural Composition:
- DOTA moiety: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) capable of forming stable complexes with radiometals (e.g., Lu-177, Ga-68, In-111) .
- NAPamide peptide: A bioactive peptide chain with specific receptor-targeting properties, though its exact biological target remains unspecified in available literature .
- Trifluoroacetate ions: Counterions enhancing solubility and stability .
Applications: Primarily used in nuclear medicine for diagnostic imaging (e.g., PET/SPECT) and targeted radionuclide therapy. The DOTA moiety enables radiometal chelation, while the peptide directs the compound to specific cellular receptors .
特性
CAS番号 |
935886-72-9 |
|---|---|
分子式 |
C68H100N20O18 |
分子量 |
1485.65 |
配列 |
Sequence: Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-NH2 |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Comparison of DOTA-Peptide Conjugates
Key Structural Differences :
- Peptide component : Determines receptor specificity. For example, DOTA-TOC and DOTA-Lanreotide target somatostatin receptors but differ in binding affinity to receptor subtypes (e.g., SST2 vs. SST5) .
- Chelator modifications : Some derivatives include PEG linkers or functional groups (e.g., DBCO) for click chemistry, enhancing conjugation efficiency (e.g., DOTA-PEG5-C6-DBCO) .
Functional Comparison and Research Findings
Chelation Efficiency and Radiometal Stability
- DOTA vs. NOTA: DOTA forms more stable complexes with larger radiometals (e.g., Lu-177, Y-90), while NOTA is preferred for smaller ions (e.g., Ga-68) .
- In vivo stability : DOTA-NAPamide’s trifluoroacetate counterions improve solubility, but its peptide component may influence biodistribution compared to DOTA-TOC, which has optimized renal clearance .
Receptor Targeting and Clinical Efficacy
- DOTA-TOC : High affinity for SST2 receptors, leading to FDA approval for neuroendocrine tumor therapy .
- DOTA-bombesin : Targets GRPR receptors overexpressed in prostate cancer, showing promise in preclinical imaging .
- DOTA-NAPamide: Limited clinical data; research focuses on characterizing its peptide’s receptor interaction .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
